2-(6-Phenoxypyridin-3-yl)acetonitrile
Description
2-(6-Phenoxypyridin-3-yl)acetonitrile (CAS: 57958-56-2) is a nitrile-containing heterocyclic compound featuring a pyridine core substituted with a phenoxy group at the 6-position and an acetonitrile moiety at the 3-position.
Properties
IUPAC Name |
2-(6-phenoxypyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWACGVCZJCATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis of this compound typically involves the construction of the pyridine core bearing a phenoxy substituent at the 6-position, followed by introduction of the acetonitrile group at the 3-position. The key steps include:
- Formation of 6-phenoxypyridine derivatives via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Functionalization at the 3-position to install the acetonitrile moiety, often through halogenation followed by cyanide displacement or via condensation with cyano-containing reagents.
Reported Preparation Method from Beilstein Journal Supplementary Data
A versatile synthetic approach described involves:
- Starting from a 6-chloropyridine derivative, substitution with phenol to yield 6-phenoxypyridine intermediates.
- Subsequent reaction with an acetonitrile-containing reagent under anhydrous conditions.
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1 | 6-chloropyridine derivative + phenol, base, anhydrous acetonitrile, 60 °C, 4 h | Formation of 6-phenoxypyridine intermediate | 88–90% yield, white solid |
| 2 | Addition of trimethylsilyl triflate (4 equiv), stirring at 60 °C for 4 h | Activation for nucleophilic substitution | Monitored by TLC |
| 3 | Workup: quenching into ice water, saturated sodium bicarbonate, extraction with ethyl acetate | Isolation of product | Purified by flash chromatography |
This method emphasizes the use of trimethylsilyl triflate as an activator to facilitate substitution and achieve high yields of the target compound. The purification employs silica gel chromatography with petroleum ether–ethyl acetate mixtures as eluents.
Alternative Synthetic Route via Halogenation and Nucleophilic Substitution
Another documented route involves:
- Preparation of 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one as an intermediate by bromination of 1-(6-chloropyridin-3-yl)ethan-1-one using N-bromosuccinimide (NBS) and trimethylsilyl trifluoromethanesulfonate in acetonitrile at 0 °C to room temperature over 6 hours.
- Subsequent nucleophilic substitution of the bromo intermediate with sodium cyanide or related cyanide sources to introduce the acetonitrile group.
| Intermediate | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one | NBS, trimethylsilyl triflate, acetonitrile, 0 °C to RT, 6 h | Column chromatography (petroleum ether:ethyl acetate 5:1) | 85% | White solid, m.p. 80–82 °C |
| Cyanide substitution step | Sodium cyanide or triazole sodium (depending on route), acetonitrile, 4 h reaction | Purification by column chromatography | 60% (for triazole substitution) | Formation of cyano or related derivatives |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is employed to monitor reaction progress.
- Flash column chromatography on silica gel is the standard purification method, using gradients of petroleum ether and ethyl acetate.
- Melting point determination confirms compound purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) provides structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(6-Phenoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as 2,4,6-triphenylpyrylium tetrafluoroborate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Phenoxypyridin-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-Phenoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The compound’s phenoxy group allows it to interact with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations
- 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (14) (): Substituents: Pyridin-3-yl group at the 2-position of the phenoxy ring. Key Data: Yield (40%), IR peaks (1663 cm⁻¹ for C≡N), NMR signals (δ 4.71 ppm for CH₂CN) . Comparison: The phenoxy group’s position and pyridine substitution pattern influence electronic properties and reactivity.
- 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile (): Substituents: Cl at pyridine 6-position, OCH₃ at 3-position. Key Data: Predicted collision cross-section (CCS) for [M+H]+: 133.4 Ų . Comparison: Electron-withdrawing groups (Cl, OCH₃) may reduce nucleophilicity compared to the phenoxy variant.
Heterocyclic Core Modifications
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
